2-(2-chlorophenoxy)-N-propylpropanamide
Overview
Description
2-(2-chlorophenoxy)-N-propylpropanamide is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.0869564 g/mol and the complexity rating of the compound is 223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structures similar to "2-(2-chlorophenoxy)-N-propylpropanamide" have been synthesized and characterized using various analytical techniques. For example, Demir et al. (2016) synthesized a related compound and used X-ray diffraction, IR, 1H, and 13C NMR, and UV–Vis spectra for characterization. The study also included theoretical DFT calculations to predict molecular structure and properties, demonstrating the importance of synthetic and analytical methods in understanding compound behaviors at the molecular level (Demir et al., 2016).
Environmental Degradation and Photocatalysis
Research on chlorophenols, which share a part of the molecular structure with "this compound," focuses on their environmental fate and degradation mechanisms. Lin et al. (2018) investigated the photocatalytic degradation of 2-chlorophenol using copper-doped titanium dioxide, highlighting the potential of advanced oxidation processes in treating persistent organic pollutants (Lin et al., 2018).
Biodegradation and Environmental Impact
Olaniran and Igbinosa (2011) reviewed the microbial degradation of chlorophenols, detailing the enzymes involved and potential bioremediation strategies. This research is crucial for developing methods to mitigate the environmental impact of chlorophenol derivatives, indicating a broader interest in managing compounds with environmental persistence (Olaniran & Igbinosa, 2011).
Molecular Interactions and Computational Studies
Studies like the one conducted by Altarawneh et al. (2008) on the adsorption of chlorophenol on surfaces offer insights into the molecular interactions that can inform the development of materials for environmental cleanup or chemical sensors. Computational methods provide a deeper understanding of these interactions at the atomic level, which is essential for designing more effective adsorbents and catalysts (Altarawneh et al., 2008).
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-propylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-8-14-12(15)9(2)16-11-7-5-4-6-10(11)13/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYWVOBXHYRJGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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